2-Position Substitution on Piperidine Ring Confers Distinct Conformational and Synthetic Accessibility Profile
2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine bears the 3-methoxyphenethyl substituent at the 2-position of the piperidine ring, a structural arrangement that produces axial/equatorial conformational dynamics fundamentally different from 3-substituted and 4-substituted piperidine analogs [1]. In 2-substituted piperidines, the substituent can occupy either axial or equatorial positions depending on N-substitution state and environmental conditions, influencing receptor binding geometry in ways that positional isomers cannot replicate . This contrasts with 3-[2-(3-Methoxyphenyl)ethyl]piperidine (CAS 1226168-96-2), where the substituent orientation relative to the nitrogen atom differs by approximately 60° in ring geometry .
| Evidence Dimension | Piperidine substitution position and conformational flexibility |
|---|---|
| Target Compound Data | 2-substituted piperidine: substituent at position 2 (CAS 917747-49-0); Smiles: COC1=CC=CC(CCC2CCCCN2)=C1 |
| Comparator Or Baseline | 3-substituted isomer: 3-[2-(3-Methoxyphenyl)ethyl]piperidine (CAS 1226168-96-2); Smiles: COc1cccc(CCC2CCCNC2)c1; 4-substituted analog: 4-[2-(4-Methoxyphenyl)ethyl]piperidine (CAS 654662-60-9) |
| Quantified Difference | Substituent position differs by one carbon position on piperidine ring; 2-substitution introduces proximity to ring nitrogen and distinct steric/electronic environment not present in 3- or 4-substituted analogs |
| Conditions | Structural comparison based on canonical SMILES and molecular geometry; no direct head-to-head experimental data available in public domain for this specific compound |
Why This Matters
The 2-substitution pattern is underrepresented in the peer-reviewed literature relative to 3- and 4-substituted piperidines, making 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine a strategically distinct scaffold for exploring novel chemical space and generating intellectual property opportunities.
- [1] Pei Z, Li X, von Geldern TW, et al. Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. J Med Chem. 2007;50(9):1983-1987. PMID: 17367123. View Source
